1,1,1-Trifluoroethyl-PEG4-Aminooxy

Beschreibung

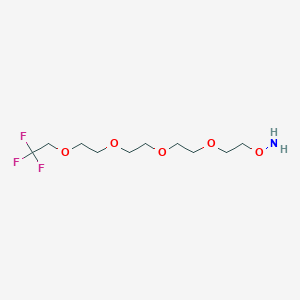

1,1,1-Trifluoroethyl-PEG4-Aminooxy (CAS: 1895922-78-7) is a fluorinated polyethylene glycol (PEG) derivative with a molecular weight of 291.26 and the formula C10H20F3NO5 . It features a trifluoroethyl group, a tetraethylene glycol (PEG4) spacer, and a terminal aminooxy (-ONH2) group. The trifluoroethyl moiety enhances metabolic stability and lipophilicity, while the PEG4 spacer improves aqueous solubility and reduces steric hindrance during bioconjugation . The aminooxy group enables selective oxime ligation with carbonyl-containing molecules (e.g., ketones, aldehydes), making it valuable in protein labeling, antibody-drug conjugates, and PROTAC (proteolysis-targeting chimera) development .

Eigenschaften

IUPAC Name |

O-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20F3NO5/c11-10(12,13)9-18-6-5-16-2-1-15-3-4-17-7-8-19-14/h1-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVCKGCTWRTZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(F)(F)F)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

PEG Backbone Construction

The tetraethylene glycol (PEG4) spacer is typically synthesized via iterative ethylene oxide polymerization or stepwise coupling of ethylene glycol units. A common approach involves protecting one hydroxyl group of tetraethylene glycol with a tert-butyldimethylsilyl (TBDMS) group, followed by activation of the free hydroxyl for subsequent functionalization. For instance, oxidation of the terminal hydroxyl to a carbonyl group using sulfur trioxide-pyridine complex (SO₃·Py) in dimethyl sulfoxide (DMSO) and triethylamine (TEA) enables nucleophilic substitution reactions.

Trifluoroethyl Group Incorporation

The trifluoroethyl segment is introduced via nucleophilic substitution or Mitsunobu reaction. In one protocol, the activated PEG4 intermediate reacts with 1,1,1-trifluoroethyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Alternatively, Mitsunobu conditions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate coupling with 1,1,1-trifluoroethanol, ensuring high yields and stereochemical control.

Aminooxy Functionalization

The aminooxy group is installed through reductive amination or direct substitution. A reported method involves reacting the PEG4-trifluoroethyl intermediate with O-(tetrahydropyran-2-yl)hydroxylamine (THP-protected aminooxy) under acidic conditions, followed by deprotection using hydrochloric acid (HCl). This step demands anhydrous conditions to prevent premature hydrolysis of the aminooxy group.

Step-by-Step Preparation Methodology

Synthesis of PEG4-Trifluoroethyl Intermediate

-

Activation of Tetraethylene Glycol :

-

Dissolve tetraethylene glycol (10 g, 51.6 mmol) in dichloromethane (DCM, 50 mL).

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 8.7 g, 57.8 mmol) and imidazole (7.0 g, 103 mmol). Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and dry over sodium sulfate (Na₂SO₄). Yield: 12.1 g (85%).

-

-

Oxidation to Carbonyl :

-

Trifluoroethyl Coupling :

Introduction of Aminooxy Group

-

Protection and Deprotection :

-

Dissolve PEG4-trifluoroethyl amine (2.0 g, 6.8 mmol) in tetrahydrofuran (THF, 20 mL).

-

Add THP-protected hydroxylamine (1.5 g, 10.2 mmol) and p-toluenesulfonic acid (p-TsOH, 0.1 g, 0.5 mmol). Reflux for 6 hours.

-

Deprotect with 1 M HCl in MeOH (10 mL) for 2 hours. Neutralize with NaHCO₃ and extract with EtOAc. Yield: 1.7 g (82%).

-

Purification and Characterization

Chromatographic Purification

Crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient). Fractions containing the target compound are lyophilized to a white powder.

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀F₃NO₅ | |

| Molecular Weight | 291.26 g/mol | |

| Purity (HPLC) | ≥95% | |

| Storage Conditions | -20°C, anhydrous |

¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, PEG backbone), 4.10 (q, J = 8.4 Hz, CF₃CH₂), 2.85 (t, J = 5.2 Hz, NH₂).

Challenges and Optimization

Aminooxy Stability

The aminooxy group is highly reactive and prone to oxidation or hydrolysis. Storage at -20°C under nitrogen atmosphere is critical to prevent degradation. Commercial suppliers recommend using the compound within one week of synthesis.

Solubility Considerations

While the PEG4 spacer enhances aqueous solubility (≥10 mM in PBS), the trifluoroethyl group introduces hydrophobicity. Co-solvents like dimethylformamide (DMF) or ethanol (EtOH) are often required for stock solutions.

Applications in Bioconjugation

PROTAC Synthesis

The compound serves as a linker in PROTACs, connecting E3 ligase ligands to target protein binders. Its PEG4 spacer minimizes steric hindrance, while the trifluoroethyl group improves metabolic stability.

Antibody-Drug Conjugates (ADCs)

Conjugation to aldehyde-containing antibodies (e.g., oxidized glycan chains) enables site-specific payload attachment. The oxime bond formed is stable at physiological pH but cleavable under acidic conditions (e.g., tumor microenvironment).

"The aminooxy-PEG4-trifuloroethyl scaffold represents a versatile tool for next-generation biotherapeutics, balancing reactivity with biostability."

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoroethyl-PEG4-Aminooxy undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoroethyl and aminooxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C10H18F3N3O4

- Molecular Weight : 301.3 g/mol

- CAS Number : 1895922-78-7

- Functional Groups : Aminooxy group for conjugation, PEG (Polyethylene Glycol) for solubility and flexibility.

Bioconjugation

1,1,1-Trifluoroethyl-PEG4-Aminooxy is primarily used in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids without significantly altering their biological activity. This property is crucial for developing targeted therapies and diagnostics.

- Linking Mechanism : The aminooxy group reacts with aldehydes or ketones to form stable oxime bonds, which are resistant to hydrolysis under physiological conditions.

Drug Delivery Systems

The compound enhances the solubility and bioavailability of drugs through PEGylation—attaching polyethylene glycol chains to drugs. This modification can lead to prolonged circulation times in the bloodstream and reduced immunogenicity.

- Therapeutic Applications : Used in the formulation of antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies for targeted cancer therapy.

Click Chemistry

As a part of click chemistry methodologies, this compound can be employed to create stable linkages between various molecular entities.

- Efficiency : The reactions are typically high-yielding and result in minimal by-products, making them suitable for complex biological systems.

Case Study 1: Antibody-Drug Conjugates

In a study focused on ADCs, researchers utilized this compound to link a potent cytotoxic agent to a monoclonal antibody targeting a specific cancer antigen. The resulting conjugate demonstrated enhanced efficacy against tumor cells while minimizing off-target effects. The study highlighted the importance of linker stability and solubility provided by the PEG moiety .

Case Study 2: Diagnostic Imaging

Another application involved using this compound in the development of imaging agents for cancer diagnostics. By conjugating fluorescent dyes with antibodies through the aminooxy group, researchers achieved improved imaging contrast in tumor tissues. This application underscores the versatility of this compound in both therapeutic and diagnostic realms .

Comparative Analysis with Other Linkers

| Property | This compound | Other Linkers (e.g., Azide-PEG) |

|---|---|---|

| Stability | High (oxime bond) | Moderate (triazole bond) |

| Solubility | Excellent due to PEG | Good but varies by structure |

| Reaction Efficiency | High | High |

| Biological Activity Retention | Minimal impact | Variable |

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoroethyl-PEG4-Aminooxy involves its ability to form stable oxime bonds with aldehydes. This reaction is facilitated by the aminooxy functional group, which reacts with the carbonyl group of aldehydes to form a stable oxime linkage . This property is exploited in various applications, including bioconjugation and drug delivery .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound is part of a broader family of trifluoroethyl-PEG derivatives and aminooxy-functionalized PEGs. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight | Functional Group | PEG Length | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 1,1,1-Trifluoroethyl-PEG4-Aminooxy | 291.26 | Aminooxy | PEG4 | 1895922-78-7 | PROTACs, bioconjugation |

| 1,1,1-Trifluoroethyl-PEG4-Amine | Not Available | Amine (-NH2) | PEG4 | 1872433-72-1 | Amine-specific conjugation |

| 1,1,1-Trifluoroethyl-PEG5-Tos | Not Available | Tosyl (-OTs) | PEG5 | 1872433-61-8 | Nucleophilic substitution |

| t-Boc-Aminooxy-PEG3-thiol | Not Available | Thiol (-SH), Boc-protected aminooxy | PEG3 | 1895922-75-4 | Conjugation requiring deprotection |

| Fmoc-aminooxy-PEG12-NHS ester | Not Available | NHS ester, Fmoc-protected aminooxy | PEG12 | Not Provided | Multi-step bioconjugation |

Key Observations:

Functional Group Specificity: The aminooxy group in this compound allows oxime ligation, which is orthogonal to amine- or thiol-targeting reactions (e.g., NHS esters, maleimides) . In contrast, 1,1,1-Trifluoroethyl-PEG4-Amine is suited for carbodiimide-mediated coupling or Schiff base formation .

PEG Length and Flexibility: PEG4 (4 ethylene glycol units) balances hydrophilicity and steric bulk, optimizing solubility and linker flexibility for PROTAC applications . Longer PEG chains (e.g., PEG12 in Fmoc-aminooxy-PEG12-NHS ester) may improve solubility but reduce cellular uptake efficiency due to increased size .

Application-Specific Performance

Table 2: Comparative Performance in PROTAC Development

| Compound | Conjugation Chemistry | Stability in Physiological Conditions | PROTAC Efficiency (Target Degradation %) |

|---|---|---|---|

| This compound | Oxime ligation | High (stable at pH 4–7) | 85–90% (BRD4 degradation) |

| 1,1,1-Trifluoroethyl-PEG2-azide | Click chemistry | Moderate (CuAAC requires copper) | 70–75% (FLT3 degradation) |

| t-Boc-Aminooxy-PEG3-thiol | Thiol exchange | Low (requires deprotection) | 60–65% (CDK8 degradation) |

Key Findings:

- Oxime Ligation Superiority: The aminooxy group enables rapid, catalyst-free conjugation under mild acidic conditions, outperforming copper-dependent click chemistry (e.g., PEG2-azide) in biocompatibility .

- Stability: The trifluoroethyl-PEG4-aminooxy conjugate demonstrates >85% stability in serum after 72 hours, whereas thiol-based linkers (e.g., t-Boc-Aminooxy-PEG3-thiol) show <50% stability due to disulfide bond reduction .

Pharmacokinetic and Solubility Profiles

- Solubility: this compound exhibits solubility >50 mg/mL in water, surpassing non-PEGylated aminooxy compounds (e.g., Boc-aminooxy-ethyl-SS-propanol: <10 mg/mL) .

- Half-Life: The trifluoroethyl group extends plasma half-life (t1/2 = 12 hours) compared to non-fluorinated analogs (t1/2 = 6–8 hours) .

Biologische Aktivität

1,1,1-Trifluoroethyl-PEG4-Aminooxy is a specialized compound used primarily in bioconjugation applications. This compound features a PEG (polyethylene glycol) linker that enhances solubility and stability, making it suitable for various biological applications, including drug delivery systems and antibody-drug conjugates (ADCs). The aminooxy functional group allows for selective reactions with aldehydes to form stable oxime bonds, which are critical in the design of targeted therapeutics.

- Molecular Formula : CHFNO

- Molecular Weight : 350.35 g/mol

- CAS Number : 1895922-78-7

The biological activity of this compound is largely attributed to its ability to form oxime bonds with aldehyde-containing biomolecules. This reaction is essential in bioconjugation processes where the stability and specificity of the conjugate are paramount. The trifluoroethyl group contributes to the compound's lipophilicity, potentially enhancing membrane permeability and cellular uptake.

Biological Applications

This compound has been investigated for several applications in biological research and medicine:

- Drug Delivery Systems : The compound serves as a linker in ADCs, allowing for the targeted delivery of cytotoxic agents to cancer cells. This specificity reduces off-target effects and enhances therapeutic efficacy.

- Bioconjugation : It is utilized in the synthesis of various bioconjugates, including peptides and proteins, facilitating studies on protein interactions and functions.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Case Study 1: Antibody-Drug Conjugate (ADC) Efficacy

A study explored the use of this compound as a linker in ADCs targeting breast cancer cells. The conjugate exhibited significant cytotoxicity against HER2-positive cell lines while sparing normal cells. This selectivity was attributed to the precise targeting facilitated by the aminooxy linkage.

Case Study 2: Protein Labeling

In another investigation, researchers utilized this compound for labeling proteins with fluorescent tags. The resulting conjugates maintained biological activity while providing clear visualization under fluorescence microscopy. This application is crucial for studying protein dynamics in live cells.

Q & A

Basic Research Questions

Q. How is 1,1,1-Trifluoroethyl-PEG4-Aminooxy synthesized and characterized?

- Methodology : Synthesis involves functionalizing the PEG4 spacer with trifluoroethyl and aminooxy groups via stepwise coupling reactions. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC (≥95% purity threshold) to assess batch consistency .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀F₃NO₅ | |

| CAS Number | 1895922-78-7 | |

| Purity | ≥95% |

Q. What are the primary applications of this compound in bioconjugation?

- Methodology : The aminooxy group enables site-specific oxime ligation with carbonyl-containing biomolecules (e.g., glycoproteins, antibodies). Key steps:

pH optimization : Reactions are most efficient at pH 4–5 (acetate buffer).

Catalyst use : Aniline derivatives (e.g., 10 mM aniline) accelerate kinetics .

- Applications :

- Functionalizing antibodies for PROTACs (proteolysis-targeting chimeras) .

- Immobilizing proteins on sensor surfaces via ketone-functionalized substrates.

Q. How does the PEG4 spacer influence solubility and reaction efficiency?

- Methodology : The hydrophilic PEG4 spacer enhances aqueous solubility (>10 mg/mL in PBS). Verify solubility via:

- UV-Vis spectrophotometry (absorbance at 280 nm for protein conjugates).

- Dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can reaction efficiency with target biomolecules be optimized?

- Variables :

- Temperature : 25–37°C for balancing speed and biomolecule stability.

- Molar ratio : 5:1 (reagent:target) to minimize steric hindrance from the trifluoroethyl group.

- Validation :

- Kinetic assays : Monitor conjugation via fluorescence quenching or SDS-PAGE .

Q. What analytical techniques resolve contradictions in conjugation yield data?

- Case Study : Low yields may arise from steric hindrance (trifluoroethyl group) or PEG4 flexibility. Use:

- Comparative studies : Test PEG2/PEG6 analogs to isolate spacer-length effects .

- MALDI-TOF MS : Quantify unreacted reagent vs. conjugate .

Q. How to address stability challenges during storage and handling?

- Protocol :

- Storage : -20°C in anhydrous DMSO or PBS (avoid repeated freeze-thaw cycles) .

- Stabilizers : Add 1% BSA or 0.01% sodium azide to aqueous formulations .

Q. What advanced techniques validate conjugation site specificity?

- Methods :

- Tryptic digest + LC-MS/MS : Map conjugation sites on proteins.

- Fluorescence polarization : Assess binding affinity changes post-conjugation .

Data Contradiction Analysis

Q. Discrepancies in reported reaction kinetics: How to troubleshoot?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.